7-Bromo-2,3,4,5-tetrahydro-1-benzoxepin-5-ol
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-2,3,4,5-tetrahydro-1-benzoxepin-5-ol typically involves the bromination of 2,3,4,5-tetrahydro-1-benzoxepin-5-ol. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in an organic solvent such as dichloromethane or chloroform .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis follows similar routes as laboratory synthesis, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
7-Bromo-2,3,4,5-tetrahydro-1-benzoxepin-5-ol can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction Reactions: The compound can be reduced to remove the bromine atom or to convert the hydroxyl group to a hydrogen atom.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiols.
Oxidation: Reagents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) are used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst are employed.
Major Products
Substitution: Products include azides, nitriles, and thiols.
Oxidation: Products include ketones and aldehydes.
Reduction: Products include de-brominated compounds and alkanes.
Scientific Research Applications
7-Bromo-2,3,4,5-tetrahydro-1-benzoxepin-5-ol is used in various scientific research fields, including:
Mechanism of Action
The mechanism of action of 7-Bromo-2,3,4,5-tetrahydro-1-benzoxepin-5-ol involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 7-Bromo-1,2,3,4-tetrahydro-1-benzoxepin-5-one
- 7-Bromo-1,2,3,4-tetrahydro-1-benzoxepin-5-amine
Uniqueness
7-Bromo-2,3,4,5-tetrahydro-1-benzoxepin-5-ol is unique due to its specific substitution pattern and functional groups, which confer distinct chemical reactivity and biological activity compared to similar compounds .
Biological Activity
7-Bromo-2,3,4,5-tetrahydro-1-benzoxepin-5-ol (CAS Number: 1261999-53-4) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, pharmacological effects, and relevant case studies.
- Molecular Formula : C10H11BrO2
- Molecular Weight : 243.10 g/mol
- InChI Key : QGEPJFQBBYSBQE-UHFFFAOYSA-N
Synthesis
The synthesis of this compound typically involves the bromination of 2,3,4,5-tetrahydro-1-benzoxepin-5-ol using bromine or N-bromosuccinimide (NBS) in organic solvents like dichloromethane or chloroform.
The biological activity of this compound is attributed to its ability to interact with specific molecular targets. It may function as an enzyme inhibitor or modulate receptor activity, influencing various biological pathways. The precise molecular targets can vary depending on the application and context .
Pharmacological Effects
- Anti-inflammatory Activity : Studies suggest that derivatives of benzoxepin compounds exhibit anti-inflammatory properties by inhibiting tumor necrosis factor-alpha (TNF-α) secretion in macrophage cell lines .
- Anticancer Potential : Research indicates that similar compounds have shown cytotoxic effects against cancer cell lines, including MDA-MB-231 breast cancer cells. The mechanism often involves disruption of microtubule dynamics and induction of apoptosis .
- Antioxidant Properties : The presence of hydroxyl groups in the structure is linked to enhanced antioxidant activity .
Case Studies
- In Vitro Studies : In a study examining the effects of dibenzo[b,f]oxepine derivatives, it was found that these compounds could inhibit TNF-α and reduce inflammation in RAW264.7 cells at concentrations with IC50 values indicating significant efficacy .
- Comparative Analysis : When compared to other benzoxepine derivatives, this compound demonstrated unique reactivity patterns due to its specific substitution at the bromine position which influenced its biological interactions.
Summary of Biological Activities
Activity Type | Observations |
---|---|
Anti-inflammatory | Inhibits TNF-α secretion in macrophages |
Anticancer | Induces apoptosis in breast cancer cells (MDA-MB-231) |
Antioxidant | Exhibits antioxidant properties linked to hydroxyl group presence |
Properties
IUPAC Name |
7-bromo-2,3,4,5-tetrahydro-1-benzoxepin-5-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO2/c11-7-3-4-10-8(6-7)9(12)2-1-5-13-10/h3-4,6,9,12H,1-2,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGEPJFQBBYSBQE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=C(C=CC(=C2)Br)OC1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80599785 | |
Record name | 7-Bromo-2,3,4,5-tetrahydro-1-benzoxepin-5-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80599785 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261999-53-4 | |
Record name | 7-Bromo-2,3,4,5-tetrahydro-1-benzoxepin-5-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80599785 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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